molecular formula C14H17N3O B11777688 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B11777688
M. Wt: 243.30 g/mol
InChI Key: OQBBGNYPIBXJMY-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a piperidine ringThe presence of the oxadiazole ring, known for its bioisosteric properties, makes it a valuable scaffold in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of an amidoxime with a nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for enhanced binding affinity and selectivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(4-methylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3

InChI Key

OQBBGNYPIBXJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3

Origin of Product

United States

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